molecular formula C12H7Cl3N2O B14343048 N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide CAS No. 92681-55-5

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide

Cat. No.: B14343048
CAS No.: 92681-55-5
M. Wt: 301.6 g/mol
InChI Key: OFTSFJHAEPKBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group and a 3,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,4,5-trichloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3,4,5-trichloroaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)pyridine-3-carboxamide: Similar structure but with two chlorine atoms instead of three.

    N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide: Similar structure with methoxy groups instead of chlorine atoms.

Uniqueness

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trichlorophenyl group can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain targets .

Properties

CAS No.

92681-55-5

Molecular Formula

C12H7Cl3N2O

Molecular Weight

301.6 g/mol

IUPAC Name

N-(3,4,5-trichlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7Cl3N2O/c13-9-4-8(5-10(14)11(9)15)17-12(18)7-2-1-3-16-6-7/h1-6H,(H,17,18)

InChI Key

OFTSFJHAEPKBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.